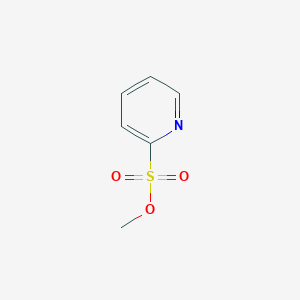

2-Pyridinesulfonic acid methyl ester

Description

Overview of Pyridine (B92270) Sulfonate Esters in Organic Chemistry

Pyridine sulfonate esters constitute a class of organic compounds that feature a pyridine ring linked to a sulfonate ester functional group (-SO₂-OR). These compounds are recognized for the excellent leaving group ability of the sulfonate moiety, a property that renders them valuable reagents in a variety of nucleophilic substitution and cross-coupling reactions. periodicchemistry.comeurjchem.com The electron-withdrawing nature of the sulfonyl group, combined with the inherent electronic characteristics of the pyridine ring, influences the reactivity of these esters, making them versatile tools for synthetic chemists. The stability of the resulting sulfonate anion after cleavage contributes to the thermodynamic favorability of reactions where it acts as a leaving group. periodicchemistry.com

Historical Context and Early Investigations of Sulfonate Esters

The study of sulfonate esters dates back to the broader exploration of sulfonic acids and their derivatives. Initially investigated for their role in dyestuffs and as detergents, the synthetic utility of sulfonate esters as alkylating and arylating agents became a focal point of organic chemistry in the 20th century. Early research laid the groundwork for understanding the reactivity of the sulfonate group, establishing its capacity to be displaced by a wide range of nucleophiles. This foundational work paved the way for the development of a diverse array of sulfonate esters with tailored properties for specific synthetic transformations. While early investigations may not have specifically focused on 2-pyridinesulfonic acid methyl ester, the general principles of synthesis and reactivity established for other aromatic and aliphatic sulfonate esters are directly applicable.

Contemporary Significance in Synthetic and Applied Chemistry Research

In modern chemical research, sulfonate esters, including pyridine derivatives, continue to be of significant interest. eurjchem.com Their role as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, is well-established. researchgate.netresearchgate.net Pyridine sulfonate esters, in particular, are explored for their potential to introduce the pyridyl moiety, a common scaffold in bioactive compounds, into various molecular frameworks. The reactivity of the C-S bond and the potential for the pyridine nitrogen to act as a ligand for metal catalysts open up avenues for novel synthetic methodologies. While specific research applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in areas such as medicinal chemistry and materials science, mirroring the applications of other pyridine and sulfonate-containing compounds. chemimpex.com The development of new catalytic systems and synthetic methods continues to expand the scope of reactions in which sulfonate esters can be employed, ensuring their continued relevance in the field.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant, its chemical properties and reactivity can be inferred from the general behavior of sulfonate esters and the known synthesis of its precursors.

The synthesis of this compound would typically proceed through the esterification of 2-pyridinesulfonyl chloride with methanol. This reaction is a standard method for the formation of sulfonate esters, where the highly reactive sulfonyl chloride readily reacts with the alcohol, usually in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. stackexchange.com

The precursor, 2-pyridinesulfonyl chloride, can be synthesized from starting materials such as 2-mercaptopyridine (B119420) or 2,2′-dipyridyl disulfide through oxidation and chlorination reactions.

The reactivity of this compound is primarily dictated by the sulfonate ester group. This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 2-position of the pyridine ring. The electron-deficient nature of the pyridine ring, further enhanced by the sulfonyl group, makes the ring susceptible to nucleophilic aromatic substitution, although this is generally less facile than substitution at the sulfonyl group.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

| Property | Value |

| IUPAC Name | methyl pyridine-2-sulfonate |

| CAS Number | 111480-82-1 |

| Molecular Formula | C₆H₇NO₃S |

| Molecular Weight | 173.19 g/mol |

| Canonical SMILES | COS(=O)(=O)C1=CC=CC=N1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pyridine-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRGJFMNVONED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549547 | |

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111480-82-1 | |

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Pyridinesulfonic Acid Methyl Ester

Direct Esterification Approaches

Direct esterification involves the conversion of 2-pyridinesulfonic acid into its methyl ester. This can be achieved through a two-step process involving an acid chloride intermediate or by using specific esterifying agents that react directly with the free sulfonic acid.

A conventional and widely employed method for preparing sulfonate esters is the reaction of a sulfonyl chloride with an alcohol. eurjchem.comgoogle.comperiodicchemistry.com This two-step approach is generally applicable to a wide range of sulfonic acids, including heterocyclic variants like 2-pyridinesulfonic acid. google.com

The first step involves the conversion of 2-pyridinesulfonic acid to its more reactive derivative, 2-pyridinesulfonyl chloride. This is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 2-pyridinesulfonyl chloride is often used immediately in the next step due to its sensitivity to moisture. chemicalbook.com

In the second step, the freshly prepared 2-pyridinesulfonyl chloride is reacted with methanol to yield 2-pyridinesulfonic acid methyl ester. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. periodicchemistry.comubc.ca The base prevents the protonation of the alcohol and the pyridine nitrogen, thereby facilitating the nucleophilic attack of methanol on the sulfonyl chloride. ubc.ca

Reaction Scheme:

C₅H₄N-SO₃H + SOCl₂ → C₅H₄N-SO₂Cl + SO₂ + HCl

C₅H₄N-SO₂Cl + CH₃OH + C₅H₅N → C₅H₄N-SO₃CH₃ + C₅H₅N·HCl

This method is reliable but can be cumbersome due to the two-step process and the handling of moisture-sensitive and toxic reagents. google.com

Several reagents can directly convert free sulfonic acids into their corresponding esters, bypassing the need for the sulfonyl chloride intermediate. These methods often offer milder reaction conditions and simpler procedures.

Orthoesters: Trimethyl orthoformate, HC(OCH₃)₃, is an effective and mild reagent for the methylation of sulfonic acids. mdma.chtandfonline.com The reaction proceeds smoothly, often by simply stirring the sulfonic acid in excess trimethyl orthoformate at room temperature or under gentle reflux. mdma.ch A key advantage of this method is its selectivity for the sulfonic acid group, leaving other potentially reactive functional groups like phenols unaffected. mdma.chtandfonline.com The reaction can also be performed in a mixture of methanol and the orthoformate. mdma.ch

Diazomethane: Diazomethane (CH₂N₂) is a highly reactive reagent for the methylation of acidic compounds, including carboxylic and sulfonic acids. mdma.chjove.comtandfonline.com The reaction with a sulfonic acid is typically instantaneous and quantitative, involving the protonation of diazomethane by the strong sulfonic acid to form a methyldiazonium cation, which is then attacked by the sulfonate anion in an S_N2 reaction. jove.comlibretexts.org The primary drawbacks of this method are the toxicity and explosive nature of diazomethane, which necessitates careful handling and the use of specialized glassware. jove.com

Other Esterifying Agents: A patented method describes the esterification of sulfonic acids using esters of phosphoric acid (e.g., triethyl phosphate) or adducts formed from strong acid esters (like dimethyl sulfate) and amides (like dimethylformamide). google.com These methods provide a convenient one-step synthesis in high yield and avoid some of the hazardous reagents used in other procedures. google.com

Table 1: Comparison of Direct Esterification Agents for Sulfonic Acids

| Esterifying Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfonyl Chloride / Alcohol | Two steps; requires base (e.g., pyridine) | Widely applicable, reliable | Cumbersome, uses hazardous reagents (SOCl₂, PCl₅) google.com |

| Trimethyl Orthoformate | Room temp. or reflux mdma.ch | Mild, highly selective for sulfonic acids, high yield mdma.chtandfonline.com | Requires excess reagent |

| Diazomethane | Room temp., ether solvent jove.com | Fast, quantitative yield, mild conditions tandfonline.comlibretexts.org | Highly toxic, explosive, requires special handling jove.com |

| Phosphate Esters | Reflux | One-step, high yield | Patented, may require higher temperatures |

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve the synthesis from precursors other than 2-pyridinesulfonic acid itself. A notable pathway involves generating the key intermediate, 2-pyridinesulfonyl chloride, from alternative starting materials. For instance, 2-pyridinesulfonyl chloride can be prepared by treating 2,2'-dipyridyl disulfide with chlorine in a solvent like dichloromethane. chemicalbook.com The resulting sulfonyl chloride can then be esterified with methanol as previously described. This method is valuable when 2,2'-dipyridyl disulfide is a more accessible starting material than the corresponding sulfonic acid.

More modern, though less direct for this specific target, synthetic strategies for sulfonate esters have been developed that could potentially be adapted. These include:

Visible-light-induced synthesis from arylazo sulfones, which react with a sulfur dioxide surrogate and an alcohol in the presence of a copper catalyst. nih.gov

Electro-oxidation of sodium arenesulfinates in the presence of phenols. eurjchem.com

These innovative methods highlight the ongoing development in sulfonate ester synthesis, offering alternative pathways that may provide advantages in terms of substrate scope or reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound is critically dependent on the careful selection and control of reaction conditions. Catalyst systems and solvent choice play pivotal roles in maximizing yield and selectivity.

Catalysis is crucial for many sulfonylation reactions, offering milder conditions and improved efficiency. While the reaction of a sulfonyl chloride with an alcohol often uses a stoichiometric amount of a base like pyridine, catalytic systems have been developed for related transformations. organic-chemistry.org

Lewis Acid Catalysts: Transition metal catalysts, such as indium and ytterbium(III) trifluoromethanesulfonate, have proven effective in catalyzing the sulfonylation of alcohols and amines. eurjchem.comorganic-chemistry.org For example, indium-catalyzed reactions proceed efficiently for a wide range of substrates. organic-chemistry.org

Nucleophilic Catalysts: Pyridine and its derivatives, such as 4-methylpyridine N-oxide, can act as nucleophilic catalysts. ubc.caorganic-chemistry.org The catalyst first reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. This intermediate is then more readily attacked by the alcohol nucleophile than the original sulfonyl chloride, accelerating the reaction. ubc.cayoutube.com

Organotin Catalysts: Dibutyltin oxide is a notable catalyst for the selective and rapid sulfonylation of primary alcohols in diols. organic-chemistry.org It operates through the formation of an intermediate chelate. organic-chemistry.org

Acid Catalysts: Solid acid catalysts, particularly those functionalized with sulfonic acid groups, are widely used in esterification reactions. aurak.ac.ae These heterogeneous catalysts combine high activity with the benefits of easy separation and reusability, although they are more commonly applied to carboxylic acid esterification. aurak.ac.aemdpi.com

Table 2: Examples of Catalyst Systems in Sulfonylation Reactions

| Catalyst | Catalyst Type | Substrates | Key Features |

|---|---|---|---|

| Indium (In) | Lewis Acid | Alcohols, Amines | General for various substrates, including hindered ones eurjchem.comorganic-chemistry.org |

| Ytterbium(III) triflate | Lewis Acid | Alcohols | Efficient under neutral, mild conditions organic-chemistry.org |

| Pyridine / 4-Methylpyridine N-oxide | Nucleophilic | Alcohols | Accelerates reaction via a reactive intermediate ubc.caorganic-chemistry.org |

| Dibutyltin oxide | Organotin | Diols | High selectivity for primary alcohols organic-chemistry.org |

| Sulfonic Acid ILs | Acid Catalyst | Fatty Acids | Homogeneous catalysis with heterogeneous workup mdpi.comresearchgate.net |

The choice of solvent and other reaction parameters like temperature and concentration are critical for optimizing the synthesis of sulfonate esters. The mechanism of the reaction between a sulfonyl chloride and an alcohol is typically a concerted S_N2-type process at the sulfur atom. nih.gov

Solvent Choice: The solvent can significantly influence reaction rates. Aprotic solvents of low to moderate polarity, such as dichloromethane, are commonly used. organic-chemistry.org The solvent's role is to solubilize the reactants and facilitate the reaction without interfering. In solvolysis studies of sulfonyl chlorides, solvent nucleophilicity and ionizing power are key factors determining the reaction pathway and rate. nih.gov

Temperature Control: Sulfonylation reactions are often conducted at room temperature or below (0 °C) to control the reaction rate and minimize potential side reactions. orgsyn.org

Role of Base: As mentioned, a non-nucleophilic base is essential in reactions starting from sulfonyl chlorides to neutralize the generated HCl. periodicchemistry.com The choice and stoichiometry of the base (e.g., pyridine, triethylamine) are important for driving the reaction to completion and preventing degradation of the product.

By carefully controlling these parameters, chemists can enhance the yield, purity, and selectivity of the synthesis of this compound, making the process more efficient and reliable.

Scalability Considerations for Research and Development

The transition from laboratory-scale synthesis of this compound to larger-scale production for research and development purposes introduces a distinct set of challenges and considerations. Scaling up requires a thorough evaluation of process parameters to ensure safety, efficiency, cost-effectiveness, and product consistency. Key factors that must be addressed include reaction conditions, equipment selection, and purification methods.

When moving to pilot plant or kilo-scale production, reaction conditions that were manageable in a laboratory setting can become critical. For instance, processes involving high temperatures can lead to significant energy costs and require specialized heating and cooling systems to maintain precise control. google.com Similarly, reactions that release corrosive vapors, such as sulfur trioxide (SO₃), necessitate the use of high-quality, resistant reactor materials like glass-lined steel or Hastelloy to prevent equipment degradation. google.comjubilantingrevia.com The management of reaction pressure is another vital aspect; some industrial-scale hydrogenations, for example, are conducted at pressures up to 7 bars, requiring robust autoclave reactors. google.com

The choice of reagents and catalysts must also be re-evaluated for scalability. A catalyst that is effective at the gram scale might be prohibitively expensive or difficult to remove from the product stream at the multi-kilogram scale. google.com The use of toxic heavy metal catalysts, for example, presents considerable disposal problems and requires complicated purification steps to ensure the final product meets purity standards, particularly for pharmaceutical applications. google.com Therefore, developing synthetic routes that utilize more environmentally benign and easily separable catalysts is a key objective in process development. google.com

Work-up and purification procedures are often the most significant bottlenecks in scaling up production. Laboratory techniques like column chromatography are generally not feasible for large quantities. Instead, scalable methods such as crystallization, distillation, and liquid-liquid extraction must be optimized. This involves careful selection of solvents, temperature profiling for crystallization, and the use of efficient distillation columns. jubilantingrevia.com The goal is to develop a robust purification strategy that consistently yields this compound of the required purity while minimizing product loss and waste generation.

Finally, waste management and environmental impact are paramount considerations. The industrial production of related pyridine compounds can generate significant byproducts and waste streams that require proper treatment and disposal. google.com A scalable synthesis process should be designed to minimize waste and conserve energy and other resources at every stage. jubilantingrevia.com

The following table outlines key parameters and their implications when scaling the synthesis of pyridine sulfonic acid derivatives from a laboratory to a research and development scale.

| Parameter | Laboratory Scale Consideration (Grams) | R&D / Pilot Scale Consideration (Kilograms to Tons) | Rationale / Key Challenges |

| Reaction Temperature | Easily controlled with heating mantles/ice baths. | Requires jacketed reactors with precise thermal fluid control systems. | High energy costs; potential for thermal runaways in exothermic reactions; maintaining consistent temperature throughout a large volume. google.comjubilantingrevia.com |

| Pressure | Typically atmospheric pressure in standard glassware. | May require specialized autoclaves or pressure-rated reactors (e.g., up to 58 kg/cm ²). jubilantingrevia.com | Safety management for high-pressure reactions; ensuring vessel integrity; cost of specialized equipment. |

| Reagents & Catalysts | Wide variety, including potentially hazardous or expensive options. | Focus on cost-effective, safer, and easily removable catalysts (e.g., avoiding heavy metals). | Catalyst recovery and removal; cost of raw materials at bulk scale; handling and disposal of toxic substances. google.com |

| Purification Method | Column chromatography, preparative TLC. | Crystallization, fractional distillation, extraction. | Chromatography is generally not economically viable for large quantities; optimization of crystallization conditions; need for high-efficiency distillation columns. jubilantingrevia.com |

| Equipment Material | Borosilicate glass. | Glass-lined steel (GLR), Stainless Steel (SS), Hastelloy. jubilantingrevia.com | Resistance to corrosive reagents (e.g., SO₃ vapors, acids) at high temperatures; ensuring structural integrity of large vessels. google.com |

| Waste Management | Small volumes of liquid/solid waste. | Significant waste streams requiring treatment and disposal protocols. | Environmental regulations; cost of disposal; process optimization to minimize byproduct formation. google.comjubilantingrevia.com |

Reactivity and Mechanistic Investigations of 2 Pyridinesulfonic Acid Methyl Ester

Thermal and Pyrolytic Transformations

The thermal decomposition of sulfonate esters, including 2-pyridinesulfonic acid methyl ester, often proceeds through elimination pathways, particularly in the absence of a solvent. These reactions are of significant interest for the synthesis of olefins and for understanding fundamental reaction mechanisms.

The pyrolysis of sulfonate esters can occur via an E1 (Elimination, unimolecular) mechanism. ed.gov This pathway is characterized by a two-step process. The initial and rate-determining step involves the cleavage of the carbon-oxygen bond, where the sulfonate group departs as a stable leaving group, resulting in the formation of a carbocation intermediate. masterorganicchemistry.comcureffi.org The stability of the carbocation is a key factor; tertiary carbocations form more readily than secondary or primary ones. khanacademy.org For an ester like this compound, if the methyl group were replaced by a secondary or tertiary alkyl group, this pathway would become more prominent upon heating. The reaction is driven forward by heat, as the formation of multiple products from a single reactant is entropically favorable. cureffi.org

The general mechanism for the E1 pathway is as follows:

Loss of Leaving Group: The 2-pyridinesulfonate group leaves, taking the bonding electrons with it and forming a carbocation.

Deprotonation: A weak base, which could be the 2-pyridinesulfonate anion itself, abstracts a proton from a carbon atom adjacent to the carbocation. cureffi.org

This mechanism is favored under conditions with no strong base present and for substrates that can form relatively stable carbocations. libretexts.org

Following the formation of the carbocation intermediate in the E1 pathway, an alkene (olefin) is generated through the abstraction of a beta-hydrogen—a hydrogen atom on a carbon adjacent to the positively charged carbon. libretexts.org The electrons from the broken carbon-hydrogen bond move to form a new pi bond between the two carbon atoms, neutralizing the positive charge and creating the double bond of the olefin. cureffi.org

For example, in the pyrolysis of a hypothetical secondary alkyl 2-pyridinesulfonate, the carbocation formed in the first step would be attacked by a base. This base removes a proton from the adjacent carbon, leading to the formation of the corresponding alkene. When multiple types of beta-hydrogens are available, the reaction often follows Saytseff's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. cureffi.org

The nitrogen atom within the pyridine (B92270) ring exerts a significant electronic influence on the reactivity of the 2-pyridinesulfonate group. The pyridine ring is electron-withdrawing, which enhances the stability of the 2-pyridinesulfonate anion after it has departed as a leaving group. A more stable conjugate base corresponds to a better leaving group, facilitating the initial C-O bond cleavage in the E1 mechanism. libretexts.org

Furthermore, the position of the nitrogen atom is crucial. In the 2-position, the nitrogen's proximity to the sulfonate group can influence the bond polarity and the electrostatic potential of the molecule. The lone pair of electrons on the nitrogen can also play a role in coordinating with other species present in the reaction mixture, potentially influencing reaction pathways. nih.govmdpi.com This inherent electronic property makes the 2-pyridinesulfonate group a particularly effective leaving group compared to simple alkyl or aryl sulfonates.

Nucleophilic Substitution Reactions

2-Pyridinesulfonic acid esters are highly reactive substrates in nucleophilic substitution reactions due to the excellent leaving group ability of the 2-pyridinesulfonate moiety.

The 2-pyridinesulfonate group (pysylate) is recognized as an excellent leaving group, rendering alkyl 2-pyridinesulfonates highly reactive in nucleophilic substitution reactions. researchgate.net Its effectiveness stems from the high stability of the resulting 2-pyridinesulfonate anion, which is stabilized by resonance and the electron-withdrawing nature of the pyridine ring. This enhanced reactivity is particularly notable when compared to more traditional sulfonate leaving groups like mesylates and tosylates. researchgate.net In copper-catalyzed coupling reactions with Grignard reagents, for example, the use of 2-pyridinesulfonates leads to significantly faster reaction times—completing in under 40 minutes—compared to reactions with tosylates, which can take 12-24 hours. acs.org This acceleration is attributed to the preferred coordination of the leaving group to the reagents. acs.org

A novel and efficient method for converting secondary alcohols into alkyl halides involves the use of their corresponding 2-pyridinesulfonate esters in an iron(III)-catalyzed reaction. researchgate.net This provides a powerful alternative to traditional halogenation methods. The reaction is versatile, allowing for the synthesis of secondary chlorides, bromides, and iodides from the sulfonate ester precursors. researchgate.netcsic.es

The general procedure involves treating the sulfonate ester with a halide source in the presence of a catalytic amount of an iron(III) salt, such as iron(III) chloride or bromide.

Table 1: Iron(III)-Catalyzed Halogenation of Sulfonate Esters

| Substrate (Sulfonate Ester) | Halogen Source | Catalyst | Product | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Aliphatic Quisylate | LiCl | Fe(acac)₃ | Alkyl Chloride | Inversion | researchgate.net |

| Aliphatic Quisylate | LiBr | Fe(acac)₃ | Alkyl Bromide | Inversion | researchgate.net |

| Menthyl Pysylate | LiBr | Fe(acac)₃ | Menthyl Bromide | Mixture (Inversion/Retention) | researchgate.net |

This catalytic system highlights the synthetic utility of 2-pyridinesulfonate esters as versatile intermediates for functional group transformations. researchgate.net

Stereochemical Course of Substitution (e.g., Inversion of Configuration)

The stereochemical outcome of a nucleophilic substitution reaction is a critical aspect of its mechanism. In reactions involving this compound, where the sulfonate group acts as a leaving group, the stereochemical course is predominantly governed by the principles of the bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.

This backside attack necessitates an inversion of the stereochemical configuration at the chiral center. libretexts.org This phenomenon, known as Walden inversion, is a hallmark of SN2 reactions. libretexts.org Therefore, when a chiral alcohol is converted to its 2-pyridinesulfonate ester and subsequently undergoes substitution by a nucleophile, the product will exhibit the opposite stereochemistry compared to the starting alcohol.

For example, if an (R)-configured alcohol is used to form the 2-pyridinesulfonate ester, the subsequent SN2 displacement by a nucleophile will lead to the formation of a product with an (S)-configuration. This stereospecificity is a direct consequence of the concerted nature of the SN2 reaction, where bond-making and bond-breaking occur simultaneously, forcing the nucleophile to approach from the side opposite to the leaving group. chemistrysteps.com It is important to note that the formation of the sulfonate ester itself from the alcohol proceeds with retention of configuration at the chiral carbon, as the C-O bond of the alcohol is not broken during this step. youtube.com The inversion occurs in the subsequent substitution step where the 2-pyridinesulfonate is displaced.

Comparative Reactivity with Other Sulfonate Esters (e.g., Tosylates, Mesylates, Quinolyl Sulfonates)

The reactivity of sulfonate esters as leaving groups in nucleophilic substitution reactions is a function of the stability of the corresponding sulfonate anion. A more stable anion is a better leaving group, leading to a faster reaction rate. The stability of the sulfonate anion is influenced by the electronic properties of the substituent on the sulfonyl group. Electron-withdrawing groups enhance the stability of the anion by delocalizing the negative charge, thereby increasing the leaving group ability.

When comparing this compound with other common sulfonate esters, several factors come into play:

Tosylates (p-toluenesulfonates) and Mesylates (methanesulfonates) are widely used sulfonate esters in organic synthesis. periodicchemistry.com Tosylates benefit from the electron-donating methyl group on the benzene ring, which slightly reduces the leaving group ability compared to a simple benzenesulfonate (B1194179). Mesylates, with a methyl group directly attached to the sulfonyl group, are generally considered to be slightly better leaving groups than tosylates in some contexts due to less steric hindrance and the absence of the aromatic ring's electronic effects. libretexts.org

Quinolyl Sulfonates : The introduction of a nitrogen atom within the aromatic ring, as in pyridinesulfonates and quinolylsulfonates, has a significant impact on reactivity. The nitrogen atom is electron-withdrawing, which helps to stabilize the negative charge on the sulfonate anion. This effect is expected to make 2-pyridinesulfonate a better leaving group than tosylate. In the case of quinolyl sulfonates, the extended aromatic system can further delocalize the negative charge, potentially leading to even greater reactivity.

The position of the nitrogen atom relative to the sulfonate group is also crucial. In 2-pyridinesulfonate, the nitrogen is in close proximity to the sulfonyl group, exerting a strong inductive electron-withdrawing effect. This enhances the electrophilicity of the sulfur atom and stabilizes the resulting anion.

While direct kinetic comparisons for this compound are not extensively documented in readily available literature, the general principles of electronic effects on leaving group ability suggest the following reactivity trend:

Mesylates ≈ Tosylates < 2-Pyridinesulfonates < Quinolyl Sulfonates

This trend is based on the increasing ability of the aryl or alkyl group to stabilize the negative charge of the departing sulfonate anion through inductive and resonance effects.

Amination Reactions and Functionalization

Recent research has highlighted the utility of 2-pyridinesulfonic acid derivatives in the synthesis of aminopyridines, which are important structural motifs in medicinal chemistry and materials science. morressier.com These methods often offer advantages over traditional amination techniques that may require harsh conditions or the use of expensive transition-metal catalysts.

Transition-Metal-Free Amination Approaches with Magnesium Amides

A significant advancement in the amination of pyridine derivatives involves the use of magnesium amides (R₂NMgCl·LiCl) in a transition-metal-free setting. researchgate.netresearchgate.net This methodology has been successfully applied to 2-pyridinesulfonic acids and their derivatives. The reaction proceeds by the nucleophilic attack of the magnesium amide on the carbon atom bearing the sulfonate group, leading to the displacement of the sulfonate and the formation of the corresponding aminopyridine.

The use of magnesium amides offers several advantages, including mild reaction conditions and high functional group tolerance. researchgate.net This approach avoids the costs and potential toxicity associated with transition-metal catalysts.

Directed Ortho-Magnesiation and Subsequent Electrophilic Quenching

The sulfonate group in pyridine-2-sulfonamides can act as a directing group for ortho-metalation. researchgate.net Using a strong magnesium-based base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to selectively deprotonate the pyridine ring at the C-3 position. nih.govnih.gov This generates a magnesiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups at the position ortho to the sulfonamide.

This two-step process of directed ortho-magnesiation followed by electrophilic quenching provides a powerful tool for the synthesis of 2,3-disubstituted pyridines. researchgate.net

Synthesis of Diverse Functionalized Pyridines and Amines

By combining the strategies of directed ortho-magnesiation and subsequent amination, a diverse array of functionalized pyridines and amines can be synthesized. nih.govnih.gov The initial ortho-functionalization introduces a desired substituent at the C-3 position, and the subsequent amination reaction replaces the sulfonate group with an amino group. This sequential approach allows for the construction of complex and highly substituted pyridine scaffolds from simple starting materials.

The versatility of this method is demonstrated by the wide range of electrophiles and amines that can be employed, leading to a broad scope of potential products with various functionalities. researchgate.netchemicalbook.com

Alkylation Reactions Mediated by this compound

While sulfonate esters are well-known for their role as excellent leaving groups in nucleophilic substitution reactions, where the alkyl or aryl group of the alcohol component becomes part of the product, their use as alkylating agents, where the ester's alkyl group is transferred, is less common for simple methyl esters. In the case of this compound, its primary role in the literature is as a precursor to the 2-pyridinesulfonate leaving group.

There is limited direct evidence in the reviewed literature of this compound being specifically employed as a methylating agent. More commonly, other methylating agents like methyl tosylate or methyl triflate are used for such transformations. google.com The reactivity of this compound is dominated by the exceptional leaving group ability of the 2-pyridinesulfonate anion, which facilitates the cleavage of the C-O bond of the alcohol-derived portion of the ester rather than the O-CH₃ bond.

Therefore, while theoretically possible under specific conditions with a highly reactive nucleophile, the use of this compound as a routine methylating agent is not a well-established or documented application in organic synthesis.

Hydrolytic Stability and Degradation Studies

The hydrolytic stability of this compound is a critical parameter influencing its environmental fate and persistence. While specific experimental data on this particular ester is limited in publicly available literature, its degradation pathways can be inferred from the well-established reactivity of related sulfonate esters and pyridine derivatives.

Acidic and Alkaline Hydrolysis Mechanisms (as inferred from related compounds)

The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the pH of the environment. These reactions are crucial in understanding the compound's persistence in aqueous systems.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of esters is typically initiated by the protonation of an oxygen atom. For sulfonic acid esters, this would involve the protonation of one of the sulfonyl oxygens, which enhances the electrophilicity of the sulfur atom. The subsequent step involves a nucleophilic attack by a water molecule on the sulfur atom. This process is analogous to the acid-catalyzed hydrolysis of carboxylic acid esters, which begins with the protonation of the carbonyl oxygen. Following the nucleophilic attack, a series of proton transfers occur, leading to the cleavage of the S-O bond and the formation of 2-pyridinesulfonic acid and methanol. The reaction is reversible, and the forward reaction is favored by the presence of a large excess of water.

Alkaline Hydrolysis:

The alkaline hydrolysis of sulfonate esters has been a subject of considerable mechanistic investigation. nih.govacs.org Two primary pathways are generally considered: a stepwise addition-elimination mechanism and a concerted mechanism. acs.org

Stepwise Mechanism: This pathway involves the nucleophilic attack of a hydroxide ion on the sulfur atom, forming a pentacoordinate intermediate. This intermediate then breaks down in a subsequent step to yield the sulfonic acid and the alcohol.

Concerted Mechanism: In this mechanism, the bond formation between the hydroxide nucleophile and the sulfur atom occurs simultaneously with the cleavage of the bond to the leaving group (the methoxy (B1213986) group in this case), proceeding through a single transition state. nih.govacs.org

The preferred mechanism for alkaline hydrolysis of sulfonate esters can be influenced by factors such as the nature of the leaving group. nih.gov For aryl benzenesulfonates, for instance, a change from a stepwise mechanism for poorer leaving groups to a concerted mechanism for good leaving groups has been proposed. nih.govacs.org

| Condition | Proposed Mechanism | Key Steps |

| Acidic | Acid-Catalyzed Hydrolysis | 1. Protonation of a sulfonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer and cleavage of the S-O bond. |

| Alkaline | Stepwise or Concerted | Stepwise: 1. Nucleophilic attack by hydroxide to form a pentacoordinate intermediate.2. Breakdown of the intermediate.Concerted: 1. Simultaneous bond formation and cleavage in a single transition state. |

Photolytic and Other Environmental Degradation Considerations (as inferred from related compounds)

Beyond hydrolysis, the environmental persistence of this compound is also influenced by other degradation pathways, such as photolysis.

Photolytic Degradation:

Pyridine and its derivatives are known to undergo photodegradation. For instance, studies on the photodegradation of pyridine have shown that it can be effectively degraded under UV irradiation, with the efficiency of the process being influenced by factors such as pH. mdpi.com Acidic conditions have been shown to enhance the photodegradation of pyridine, which is attributed to a greater generation of hydroxyl radicals and better adsorption of the compound onto the catalyst surface in photocatalytic systems. mdpi.com Given the presence of the pyridine ring in its structure, this compound is likely susceptible to photolytic degradation. The absorption of UV light can excite the molecule, leading to a series of reactions that can ultimately break down the aromatic ring and other functional groups.

Environmental Fate:

| Degradation Pathway | Influencing Factors | Inferred Relevance for this compound |

| Hydrolysis | pH | Susceptible to both acid-catalyzed and alkaline hydrolysis. |

| Photolysis | UV radiation, pH | The pyridine ring suggests susceptibility to photodegradation. |

Advanced Spectroscopic and Analytical Characterization of 2 Pyridinesulfonic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Elucidation

A ¹H NMR spectrum of 2-Pyridinesulfonic acid methyl ester would be expected to reveal distinct signals for the protons of the pyridine (B92270) ring and the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the sulfonate group and the nitrogen atom in the pyridine ring.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | Doublet of doublets | ~4-5 (ortho), ~1-2 (meta) |

| H-4 (Pyridine) | 7.9 - 8.1 | Triplet of doublets | ~7-8 (ortho), ~1-2 (para) |

| H-5 (Pyridine) | 7.6 - 7.8 | Triplet | ~7-8 (ortho) |

| H-3 (Pyridine) | 8.0 - 8.2 | Doublet of triplets | ~7-8 (ortho), ~1-2 (meta) |

| -OCH₃ (Methyl Ester) | 3.9 - 4.1 | Singlet | N/A |

| Note: This is a hypothetical data table based on chemical shift predictions for similar structures. Actual experimental values may vary. |

The proton attached to the carbon adjacent to the nitrogen (H-6) is expected to be the most deshielded and appear at the lowest field. The methyl protons of the ester group would appear as a singlet, typically in the range of 3.9-4.1 ppm.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyridine ring and the methyl ester group would each produce a unique signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (Pyridine) | 155 - 160 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 137 - 140 |

| C-3 (Pyridine) | 127 - 130 |

| C-5 (Pyridine) | 122 - 125 |

| -OCH₃ (Methyl Ester) | 53 - 56 |

| Note: This is a hypothetical data table based on chemical shift predictions for similar structures. Actual experimental values may vary. |

The carbon atom directly attached to the sulfonate group (C-2) would be significantly deshielded. The methyl carbon of the ester group would resonate at a characteristic upfield position.

2D NMR Techniques for Structural Connectivity

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. A COSY spectrum would show correlations between adjacent protons on the pyridine ring, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides information on the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for the sulfonate group, the pyridine ring, and C-H bonds.

Expected FTIR Data:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1350 - 1380 |

| Symmetric SO₂ Stretch | 1160 - 1190 |

| S-O-C Stretch | 1000 - 1050 |

| C=N and C=C Ring Stretching | 1400 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Note: This is a hypothetical data table based on characteristic vibrational frequencies for these functional groups. |

The strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group would be the most prominent features of the spectrum.

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to FTIR. The pyridine ring vibrations are typically strong in Raman spectra. The symmetric stretching vibrations of the sulfonate group would also be expected to show a distinct Raman signal. While detailed experimental Raman data for this specific compound is not available, it would be a valuable tool for confirming the presence and structure of the pyridine and sulfonate moieties, as aromatic and sulfur-containing functional groups often yield characteristic and strong Raman scattering.

Lack of Specific Data Impedes Detailed Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for the chemical compound this compound. This data gap prevents a detailed and thorough characterization as requested, particularly concerning its advanced spectroscopic and analytical properties. While general principles of analytical chemistry can provide theoretical expectations, the absence of published research findings for this specific compound makes it impossible to construct an article based on factual, detailed research as instructed.

The required sections of the article, including Electronic Spectroscopy (UV-Vis), Mass Spectrometry (MS), Elemental Analysis (CHNS), and Chromatographic Techniques, all necessitate specific experimental data that is not available in the public domain. General information on related compounds, such as 2-pyridinesulfonic acid or other methyl esters, cannot be substituted without compromising scientific accuracy and straying from the focus solely on this compound.

Consequently, the generation of an article with the specified level of detail and data-driven content is not feasible at this time. Further empirical research and publication of the findings are required to enable a comprehensive discussion of the spectroscopic and analytical characteristics of this particular compound.

Theoretical and Computational Chemistry Insights into 2 Pyridinesulfonic Acid Methyl Ester

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2-pyridinesulfonic acid methyl ester. The pyridine (B92270) ring, being isoelectronic with benzene, possesses a delocalized π-system. numberanalytics.com However, the nitrogen atom, which is more electronegative than carbon, creates an uneven distribution of electron density. wikipedia.org This results in a negative inductive effect, drawing electron density from the ring carbons. stackexchange.com

The molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of the molecule's reactivity. numberanalytics.com For pyridine derivatives, the HOMO is typically a π orbital, and the LUMO is a π* orbital. numberanalytics.com The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. In substituted pyridines, the energies of these orbitals are influenced by the nature of the substituents. ias.ac.in

The sulfonate group (-SO₂OCH₃) attached at the 2-position further influences the electronic properties. The sulfonyl group is strongly electron-withdrawing, which, in conjunction with the pyridine nitrogen, significantly deactivates the ring towards electrophilic attack. stackexchange.com Computational models can precisely map the electron density, showing a polarization of charge towards the nitrogen atom and the sulfonyl group.

Table 1: Representative Calculated Electronic Properties of Substituted Pyridines

This table presents illustrative data for substituted pyridines to demonstrate the type of information obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Pyridine | -6.7 | -0.4 | 2.2 |

| 4-Nitropyridine | -7.5 | -1.8 | 4.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving sulfonate esters. researchgate.net For this compound, reactions such as nucleophilic substitution at the sulfonyl sulfur are of primary interest. acs.org These reactions can proceed through different pathways, and computational studies help to distinguish between them. nih.govacs.org

The hydrolysis of sulfonate esters, for example, can occur via a stepwise mechanism with a pentacoordinate intermediate or a concerted mechanism with a single transition state. nih.govacs.org Computational chemists can model these pathways by locating the transition state structures and calculating their energies. acs.org A potential energy surface (PES) can be constructed to visualize the reaction pathway from reactants to products. acs.orgresearchgate.net

For a nucleophilic attack on the sulfur atom of this compound, the transition state would involve the partial formation of a bond with the incoming nucleophile and the partial breaking of the S-O bond to the methoxy (B1213986) group. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. researchgate.net Studies on related systems, like aryl benzenesulfonate (B1194179) esters, suggest that these reactions are often concerted, with significant bond formation to the nucleophile in the transition state. nih.govacs.org

Solvent effects are crucial in accurately modeling chemical reactions, as they can significantly influence both thermodynamics and kinetics. numberanalytics.com For a polar molecule like this compound, interactions with solvent molecules can stabilize or destabilize reactants, intermediates, and transition states.

Computational studies can incorporate solvent effects through implicit or explicit models. numberanalytics.com

Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a commonly used implicit model. mdpi.com

Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions like hydrogen bonding. numberanalytics.com

For reactions involving charged species, such as the hydrolysis of sulfonate esters, explicit solvent models can be particularly important for accurately capturing the stabilization of ions in solution. nih.gov

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies investigate how changes in the molecular structure affect the reactivity of the compound. nih.gov For this compound, this primarily involves understanding the influence of substituents on the pyridine ring.

Substituents on the pyridine ring can exert both inductive and resonance (mesomeric) effects, which alter the electron density distribution and, consequently, the reactivity of the molecule. cdnsciencepub.comchemistrysteps.com

Inductive effects are transmitted through sigma bonds and are related to the electronegativity of the atoms. chemistrysteps.com Electron-withdrawing groups (like -NO₂) decrease the electron density on the ring, while electron-donating groups (like -NH₂) increase it. stackexchange.com

Resonance effects involve the delocalization of π-electrons across the conjugated system. chemistrysteps.com Substituents with lone pairs (e.g., -NH₂) can donate electron density into the ring via resonance, while groups with π-bonds (e.g., -NO₂) can withdraw electron density. stackexchange.com

In the case of pyridine, the nitrogen atom itself has a strong electron-withdrawing inductive effect but cannot exert a positive mesomeric effect. wikipedia.org A substituent at a given position will have its electronic effects transmitted throughout the ring, influencing the electrophilicity of the sulfonyl sulfur. For instance, an electron-donating group on the pyridine ring would be expected to increase the nucleophilicity of the pyridine nitrogen but decrease the electrophilicity of the sulfonyl group.

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction. youtube.comyoutube.com In the context of this compound, steric bulk can influence the accessibility of the electrophilic sulfur atom to an incoming nucleophile. youtube.com

Substituents placed at positions ortho to the sulfonate group (i.e., the 3-position of the pyridine ring) would create significant steric hindrance, potentially slowing down the rate of nucleophilic attack. youtube.com Computational models can quantify these steric effects by calculating the strain energy in the transition state. Larger substituents will generally lead to a higher activation energy for the reaction due to increased steric repulsion in the transition state. youtube.com The base strengths of substituted pyridines, for example, are known to be affected by the steric hindrance around the nitrogen atom. acs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

| 4-Nitropyridine |

| 4-Aminopyridine |

| Aryl benzenesulfonate esters |

| p-Toluenesulfonic acid |

| Tetracyanoethylene |

| Pyridinium |

| Aniline |

| Phenol |

| 2,6-Lutidine |

| Methanol |

| Isopropanol |

| Methyl methanesulfonate |

| Isopropyl methanesulfonate |

| 2,5-Dichloroaniline |

| 1,3-Propanesultone |

| Indole |

| m-Chloroperbenzoic acid |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules. This technique simulates the atomic-level motion of a system over time by integrating Newton's laws of motion, providing deep insights into the dynamic behavior and structural preferences of molecules like this compound. While specific, published molecular dynamics studies exclusively focusing on this compound are not abundant in public literature, the conformational preferences of this molecule can be thoroughly investigated using well-established MD protocols. Such simulations are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and interactions.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. The analysis of the simulation trajectories allows for the characterization of these rotational motions and the identification of stable, low-energy conformations. The most significant rotations are those around the pyridine-carbon to sulfur (C-S) bond and the sulfur to ester-oxygen (S-O) bond.

The general workflow for performing a conformational analysis using MD simulations involves several key steps:

System Setup: An initial 3D structure of the molecule is placed in a simulation box, which is then typically filled with solvent molecules (like water) to mimic solution-phase conditions.

Force Field Parameterization: A force field (e.g., OPLS-AA, GAFF, CHARMM) is chosen to define the potential energy of the system. The force field is a collection of equations and associated parameters that describe the energy of bond stretching, angle bending, torsional rotations (dihedral angles), and non-bonded interactions (van der Waals and electrostatic forces).

Minimization and Equilibration: The system's energy is first minimized to remove any unfavorable starting contacts. Following this, the system is gradually heated to the desired simulation temperature and equilibrated under constant pressure to achieve a stable density.

Production Simulation: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory, which is a record of the positions and velocities of all atoms at regular time intervals.

Trajectory Analysis: The resulting trajectory is analyzed to extract conformational data, such as the distribution of dihedral angles, potential energy landscapes, and the identification of distinct conformational clusters.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | N1-C2-S-O3 | Defines the primary orientation of the sulfonyl group relative to the pyridine ring. |

| τ2 | C3-C2-S-O3 | A complementary angle to τ1, also describing the sulfonyl group's orientation. |

| τ3 | C2-S-O3-C(methyl) | Describes the rotation of the methyl ester group around the S-O bond. |

By simulating the molecule, researchers can generate a potential energy surface by plotting the system's energy as a function of these dihedral angles. The minima on this surface correspond to the most stable conformers. The simulation also provides information on the energy barriers between these minima, revealing the flexibility of the molecule and the timescale of transitions between different conformations. The results from such simulations are invaluable for building a comprehensive understanding of the molecule's structural dynamics.

The table below outlines a typical set of parameters that would be employed for a molecular dynamics simulation aimed at the conformational analysis of this compound in an aqueous environment.

| Parameter | Typical Value / Description |

|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) |

| Solvent Model | TIP3P or SPC/E (for water) |

| Box Type | Cubic or Triclinic |

| Boundary Conditions | Periodic Boundary Conditions (PBC) |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298.15 K (25 °C) |

| Pressure | 1 bar |

| Integration Timestep | 2 fs (with constraints on hydrogen bonds, e.g., SHAKE algorithm) |

| Production Run Length | 100 ns - 1 µs |

| Trajectory Saving Frequency | Every 10-100 ps |

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Organic Synthesis

The reactivity of 2-pyridinesulfonic acid methyl ester makes it a versatile building block in the field of organic synthesis. The pyridine (B92270) ring, a common motif in many biologically active compounds and functional materials, can be readily introduced into various molecular frameworks using this ester. researchgate.netchemimpex.com Its utility is demonstrated in the synthesis of a wide array of pyridine derivatives, which are crucial for the development of pharmaceuticals and agrochemicals. chemimpex.com The ester group can participate in various chemical transformations, allowing for further functionalization and the creation of diverse molecular architectures. The strategic placement of the sulfonate ester on the pyridine ring influences its reactivity and provides a handle for constructing complex molecular systems. This versatility has led to its use in the generation of compound libraries for drug discovery projects, where a diverse set of molecules is required for screening. nih.gov

Development of Novel Pyridine-Based Scaffolds and Derivatives

The synthesis of novel pyridine-based scaffolds is a significant area of research, driven by the prevalence of the pyridine nucleus in numerous therapeutic agents and functional materials. nih.govscienceopen.com this compound serves as a key starting material or intermediate in the construction of these scaffolds. researchgate.net For instance, it can be utilized in multi-component reactions or cycloaddition strategies to create polysubstituted or fused pyridine systems. nih.gov The development of such scaffolds is crucial for designing new drugs with improved properties and for creating advanced materials with tailored functionalities. researchgate.net Research has shown that pyridine derivatives are integral to the development of new drugs and are highly sought after in the pharmaceutical industry. researchgate.net

Precursor in Stereoselective Syntheses

In the pursuit of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry, this compound and its derivatives can act as precursors in stereoselective synthesis. For example, related pyridine-containing structures have been used in reactions that yield specific stereoisomers. One such instance involves the reaction of 2-(trimethylsilylmethyl)pyridine with para-substituted benzaldehyde (B42025) oxime O-methyl ethers, which stereoselectively produces trans-2-aryl-3-(2-pyridyl)aziridines. rsc.org This highlights the potential for the pyridine moiety to direct the stereochemical outcome of a reaction, a critical aspect in the synthesis of chiral drugs and other specialized chemicals.

Polymer Chemistry Applications

The unique properties of this compound extend into the field of polymer chemistry, where it contributes to the synthesis of novel polymers with specific characteristics.

Copolymerization studies involving sulfonate ester-containing monomers, including those structurally related to this compound, have been conducted to create materials with tailored properties. nih.gov For example, linear ethylene (B1197577) copolymers with precisely spaced sulfonic acid ethyl esters have been synthesized. nih.gov The properties of the resulting copolymers are highly dependent on the comonomers used and the polymer architecture. For instance, copolymers of methyl methacrylate (B99206) and 2-ethoxyethyl methacrylate have been synthesized and characterized, demonstrating how the incorporation of different monomer units affects the final properties of the material. sapub.org The thermal stability and other physical properties of copolymers can be tuned by adjusting the composition and sequence of the monomer units. nih.gov

Design of Organic Linkers for Supramolecular Architectures and Coordination Polymers

In the field of supramolecular chemistry and materials science, organic molecules that can connect metal ions to form extended networks, known as coordination polymers or metal-organic frameworks (MOFs), are of great interest. nih.gov Pyridine-containing ligands are widely used for this purpose due to the coordinating ability of the nitrogen atom. researchgate.netrsc.org While direct use of this compound as a linker is less common, the pyridine-sulfonate motif is a valuable component in the design of more complex organic linkers. For instance, pyridine-dicarboxylic acids have been used to construct a variety of coordination polymers with diverse structures and properties. nih.govosti.gov The adaptability of such linkers allows for the assembly of novel metal-organic architectures. nih.gov The resulting coordination polymers can exhibit interesting properties, such as luminescence and catalytic activity. researchgate.netnih.gov

Applications in Organic Electronics and Functional Materials

There is currently a lack of specific research data on the direct application of This compound in organic electronics and functional materials. The exploration of pyridine-containing polymers and other derivatives in areas such as conductive polymers and organic light-emitting diodes (OLEDs) is an active area of research. However, studies explicitly detailing the role or performance of This compound in these technologies are not readily found.

General research on related compounds suggests that the pyridine ring, a key structural feature of this molecule, can be a valuable component in the design of functional materials. The nitrogen atom in the pyridine ring can influence the electronic properties of a material, and sulfonic acid esters can be utilized in various chemical modifications. For instance, the broader class of sulfonic acids and their derivatives are known to be used in the synthesis of polyelectrolytes and ion-conductive materials.

Despite the potential suggested by its chemical structure, there are no specific, published research findings to populate a data table on the performance of This compound in organic electronic devices or as a primary component in functional materials. Further research would be necessary to determine if this compound has advantageous properties for such applications.

Roles in Specialized Applied Research Fields

Medicinal Chemistry Research Intermediates

In the field of medicinal chemistry, intermediates are crucial chemical compounds that act as the foundational building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com Methyl 2-pyridinesulfonate is valued in this context for its role in constructing more complex molecular architectures destined for therapeutic use.

Methyl 2-pyridinesulfonate is a precursor for synthesizing molecules with potential therapeutic activity. The related compound, 2-Pyridinesulfonic acid, is known to be a by-product in the synthesis of 2-Pyridinesulfonyl chloride. pharmaffiliates.com This sulfonyl chloride is then used to prepare piperidine derivatives that function as tachykinin receptor antagonists. pharmaffiliates.com As a stable and manageable derivative, the methyl ester can be readily converted to the more reactive sulfonyl chloride or used directly in nucleophilic substitution reactions, making it a key starting material for introducing the pyridinesulfonyl group into potential API candidates.

Modern synthetic chemistry increasingly employs electrocatalytic methods to achieve novel transformations. An electrocatalytic approach has been developed for the meta-C–H sulfonylation of pyridines, which represents an advanced strategy for creating pharmaceutical intermediates. nih.gov This method utilizes a temporary dearomatization strategy that converts the initial pyridine (B92270) into an electron-rich intermediate, rendering the carbon in the β-position to the nitrogen atom highly nucleophilic. nih.gov This activation allows for a reaction with electrophiles, followed by rearomatization to yield the desired meta-sulfonated pyridine product. nih.gov

Research has shown that optimal results for this transformation are achieved by electrolyzing a solution containing the pyridine substrate, a sulfinate, and nBu4NBF4 in a mixed solvent system within an undivided cell. nih.gov This process, followed by acid treatment, provides an efficient route to sulfonated pyridines, which are valuable intermediates in pharmaceutical synthesis. nih.gov

Table 1: Optimized Conditions for Electrocatalytic meta-Sulfonylation of Pyridines nih.gov

| Parameter | Condition |

| Cell Type | Undivided Cell |

| Anode | Graphite Felt (GF) |

| Cathode | Platinum Plate (Pt) |

| Current | Constant, 5.0 mA |

| Solvent System | Methanol and Cyclopentyl Methyl Ether (CPME) |

| Electrolysis Time | 1.5 hours |

| Temperature | Room Temperature |

| Post-Treatment | Aqueous Acid at 60 °C |

Agrochemical Research Intermediates

The pyridine structural motif is a cornerstone in the development of modern agrochemicals, including herbicides and pesticides. researchgate.netresearchgate.netagropages.com Pyridine-based pesticides are often characterized by high efficiency, low toxicity, and favorable environmental profiles. agropages.com

Methyl 2-pyridinesulfonate serves as a key intermediate for the synthesis of pyridinesulfonamide compounds, a class of potent herbicides. google.com The development of synthetic auxin herbicides, such as those based on picolinic acid, highlights the importance of substituted pyridine skeletons in creating effective crop protection agents. nih.gov Compounds like halauxifen-methyl and florpyrauxifen-benzyl are recent examples of picolinate herbicides that emerged from modifying the pyridine core. nih.gov The introduction of a sulfonyl group, facilitated by intermediates like methyl 2-pyridinesulfonate, is a strategic approach to developing new active ingredients with specific modes of action. nih.gov

The synthesis of advanced agrochemicals often involves multi-step processes where key structural fragments are introduced using specialized intermediates. Methyl 2-pyridinesulfonate is an ideal reagent for incorporating the 2-pyridinesulfonyl moiety into a target molecule. This is particularly relevant for creating N-(triazoloazinyl)pyridinesulfonamide herbicides, which have demonstrated significant potency for controlling unwanted vegetation through both pre- and post-emergence applications. google.com Similarly, the herbicide Pyroxsulam, which functions by inhibiting acetolactate synthase (ALS), features a triazolopyrimidine and a substituted pyridine structure, underscoring the modular nature of agrochemical synthesis where pyridine-based intermediates are essential. nih.gov

Table 2: Examples of Pyridine-Based Agrochemicals

| Compound Name | Agrochemical Type | Structural Class |

| Picloram nih.gov | Herbicide | Picolinic Acid |

| Clopyralid nih.gov | Herbicide | Picolinic Acid |

| Haloxyfop-methyl nih.gov | Herbicide | Pyridinyloxy-phenoxy-propionate |

| Pyroxsulam nih.gov | Herbicide | Triazolopyrimidine Sulfonamide |

| Flupyrsulfuron-methyl nih.gov | Herbicide | Sulfonylurea |

| Chlorfluazuron nih.gov | Insecticide | Benzoylurea |

Catalysis Research

In catalysis research, the design of ligands is paramount to controlling the activity and selectivity of metal catalysts. The pyridine unit is a common feature in ligands due to the coordinating ability of its nitrogen atom. Methyl 2-pyridinesulfonate can be envisioned as a precursor for more complex ligand systems where the sulfonate group is modified or used as a secondary binding site.

Table 3: Pyridine-Based Ligands in Catalysis Research

| Ligand Type | Metal Complex | Catalytic Application |

| Pyridyl-thiourea mdpi.com | Ruthenium (Ru), Osmium (Os) | Hydrogenation of C=N, C=C, and C=O bonds |

| Pyridyl-mesoionic carbene nih.gov | Ruthenium(II) | Electrocatalysis and Photocatalysis |

| Substituted Pyridines nih.gov | Palladium(II) | Suzuki–Miyaura and Heck cross-coupling |

| Pyridine-2-phenolate-6-arylmethine researchgate.net | Titanium(IV), Zirconium(IV) | Olefin Polymerization |

Ligand Design and Metal Complex Formation

2-Pyridinesulfonic acid methyl ester is recognized for its potential as a versatile ligand in coordination chemistry. The presence of both a nitrogen atom in the pyridine ring and oxygen atoms in the sulfonate group allows it to act as a bidentate or bridging ligand, facilitating the formation of stable metal complexes. The pyridine nitrogen serves as a soft donor site, readily coordinating with a variety of transition metal ions, while the sulfonate oxygen atoms act as hard donor sites.

This dual-donor capability enables the formation of diverse coordination architectures, including discrete molecular complexes and extended coordination polymers. The steric and electronic properties of the pyridine ring can be systematically modified, allowing for the fine-tuning of the resulting metal complex's geometry, stability, and reactivity. Research into ligands containing pyridine rings linked by sulfonamides has demonstrated their capacity to form infinite polymers and networks through metal coordination and hydrogen bonding. For instance, the complexation of bidentate ligands bearing a secondary sulfonamide with silver(I) ions has led to the formation of one-dimensional chains that further assemble into three-dimensional networks.

The coordination of pyridyl-thiourea ligands to ruthenium and osmium has also been explored, where the pyridyl nitrogen plays a key role in the ligand's coordination to the metal center. While direct studies on this compound are not extensively documented in readily available literature, its structural similarity to these well-studied ligands suggests its significant potential in the design of novel metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, or optical properties. The rich coordination chemistry of pyridine-type ligands has been instrumental in incorporating a wide array of metal ions into functional materials.

Use as a Catalyst or Co-catalyst Precursor

The chemical structure of this compound suggests its potential application as a precursor for catalysts or co-catalysts. The pyridinium moiety can be functionalized to create pyridinium salts, which are known to act as mild acid catalysts in various organic transformations. For example, Pyridinium p-Toluenesulfonate (PPTS) is a well-established catalyst for reactions such as the synthesis and cleavage of acetals.

Furthermore, sulfonic acids and their derivatives are widely employed as catalysts in organic synthesis. While the methyl ester itself is not a strong acid, it can be hydrolyzed to the corresponding sulfonic acid, which is a potent acid catalyst. Solid acid catalysts functionalized with sulfonic acid groups are efficient, sustainable, and versatile in promoting reactions like esterification, transesterification, and various condensation reactions. Although direct catalytic applications of this compound are not extensively reported, its parent compound, 2-pyridinesulfonic acid, is utilized as a reagent, intermediate, and catalyst in organic synthesis, particularly for preparing pyridine derivatives and in oxidation and nitration reactions . The ester can serve as a protected or precursor form of the more reactive sulfonic acid.

Metal complexes derived from this compound could also exhibit catalytic activity. The metal center in such complexes can act as a Lewis acid, while the pyridine and sulfonate moieties can influence the catalyst's solubility, stability, and selectivity. The field of metal complex catalysis in the synthesis of pyridine bases is an active area of research, with complexes of transition metals showing promise in various heterocyclization reactions researchgate.net.

Reagent in Analytical Chemistry Methods (as inferred from related compounds)

While specific analytical methods employing this compound are not prominently documented, its chemical properties allow for inferences about its potential roles based on the analysis of related sulfonic acid esters. Sulfonate esters are a class of compounds that can be analyzed by various chromatographic and spectrometric techniques.

For instance, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of sulfonate esters. Derivatization is often employed to enhance the volatility or ionization efficiency of these compounds for analysis. One study detailed a method for the analysis of sulfoxylated methyl esters where derivatization with iodide-trifluoroacetic anhydride yielded products suitable for GC-MS and LC-MS analysis, allowing for the identification of various isomers researchgate.net.

Ion chromatography with suppressed conductivity detection has been successfully used for the simultaneous determination of a range of sulfonic acids and alkylsulfates in water samples. This suggests that after appropriate sample preparation, such as hydrolysis of the ester to the sulfonic acid, similar methods could be applied for the analysis of this compound nih.gov.

Given the potential for sulfonate esters to be present as impurities in pharmaceutical manufacturing processes, robust analytical methods for their detection and quantification are crucial acs.orgenovatia.com. The development of such methods for this compound would likely follow established principles for the analysis of other sulfonate esters, involving chromatographic separation coupled with sensitive detection techniques.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

2-Pyridinesulfonic acid methyl ester has been a subject of interest in synthetic organic chemistry primarily due to the versatile reactivity of the pyridinesulfonyl group. Research has demonstrated its utility as a precursor in various chemical transformations. Key contributions include its role in the synthesis of more complex heterocyclic structures. The ester functionality, while relatively stable, can be hydrolyzed to the corresponding sulfonic acid, which itself has applications as a catalyst and in materials science. ambeed.comsigmaaldrich.com The pyridine (B92270) nitrogen introduces a site for potential quaternization or metal coordination, adding another dimension to its chemical behavior.

Unexplored Reactivity and Synthetic Opportunities

Despite its utility, the full scope of this compound's reactivity remains to be explored. The sulfonyl group is a known leaving group, suggesting potential for nucleophilic aromatic substitution reactions, a pathway that has not been extensively documented for this specific ester. The development of novel catalytic systems could enable selective transformations at the pyridine ring, ortho to the sulfonyl group, which is often challenging. Furthermore, its use in multicomponent reactions could provide rapid access to diverse molecular scaffolds.

The investigation of its reactivity with organometallic reagents could lead to new carbon-carbon and carbon-heteroatom bond-forming methodologies. For instance, cross-coupling reactions, a cornerstone of modern synthetic chemistry, have not been widely reported with this compound as a substrate. Exploring these avenues could unlock new synthetic routes to valuable pharmaceutical and agrochemical intermediates.